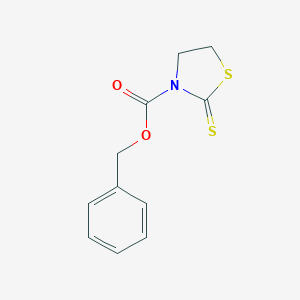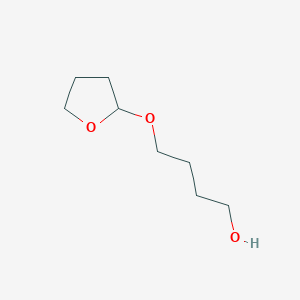
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol
描述
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is a chemical compound that can be derived from 1,4-butanediol (1,4-BDO) and tetrahydrofuran (THF). These substances are significant in the chemical industry as they serve as precursors for various polymers and elastomers used in products like spandex fibers, special rubbers, and coatings .
Synthesis Analysis
The synthesis of THF, which is a related compound to 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, can be achieved through the dehydration of 1,4-butanediol. This process has been studied in high-temperature water without the need for an added catalyst. The reaction is reversible and can reach an equilibrium yield of up to 94% at 350 degrees Celsius. The addition of CO2 to the reaction mixture can increase the reaction rate due to the increased acidity from the formation of carbonic acid .
Molecular Structure Analysis
The molecular structure of THF-related compounds can be complex. For instance, heteroleptic t-butyl lanthanoid complexes with THF have been synthesized, demonstrating the ability of THF to act as a ligand. In one study, a lutetium complex with THF was crystallized, revealing a short Lu–O distance, indicative of strong coordination between the metal and the THF molecule .
Chemical Reactions Analysis
The chemical reactions involving THF and its derivatives are influenced by various factors. In the synthesis of THF from 1,4-butanediol, the reaction rate is affected by the pH of the environment. The dehydration rate increases with increasing acidity at high and low pH levels, but at near-neutral pH, the rate is relatively insensitive to pH changes. This suggests that water can serve directly as the proton donor in the absence of a catalyst, challenging the previously held belief that acid-catalyzed reactions in high-temperature water are due to the high concentration of hydronium ions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol are not detailed in the provided papers, the properties of THF can be inferred to some extent. THF is a versatile solvent with a relatively low boiling point, and its derivatives are likely to share some solubility characteristics. The reactivity of THF derivatives, as seen in the synthesis and complexation reactions, suggests that they may also exhibit unique reactivity patterns that could be exploited in various chemical syntheses .
科学研究应用
Catalytic Synthesis
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is used in catalytic syntheses. For instance, palladium-catalyzed oxidative cyclization and methoxycarbonylation reactions utilize 4-yn-1-ols, leading to tetrahydrofurans (THFs) and methoxy-methyltetrahydrofurans (Gabriele et al., 2000).
Dehydration and Catalysis
Lanthanide oxides catalyze the vapor-phase dehydration of 1,4-butanediol, producing THF and 3-buten-1-ol (Igarashi et al., 2007). Similarly, ZrO2 catalysts are effective for producing 3-buten-1-ol and THF from 1,4-butanediol, with an emphasis on controlling by-products (Yamamoto et al., 2005).
Domino Reactions
A DABCO-catalyzed domino reaction using 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates produces substituted tetrahydrofuran derivatives (Liu et al., 2014).
Hydrogenation Studies
Research on the hydrogenation of 2-butyne-1,4-diol over carbon-supported palladium catalysts reveals a variety of products, including isopropoxy-tetrahydrofuran (Duncanson et al., 2005).
Oxidative Cross-Coupling
Visible-light mediated oxidative cross-coupling studies involving tetrahydrofuran focus on the activation of the C(sp3)-H bond, using molecular oxygen as an oxidant (Zhang et al., 2017).
安全和危害
属性
IUPAC Name |
4-(oxolan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPJHMFXHISVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471608 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |
CAS RN |
64001-06-5 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


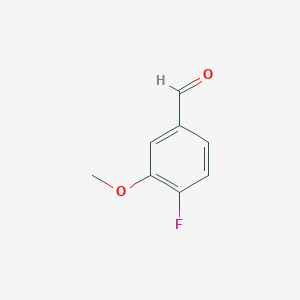
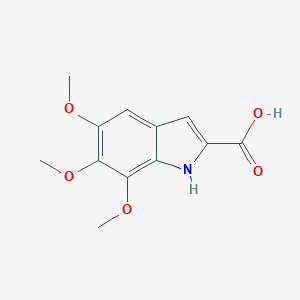
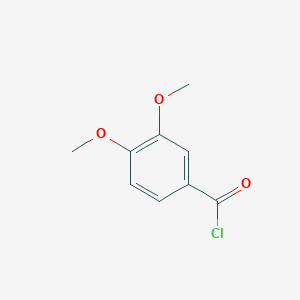
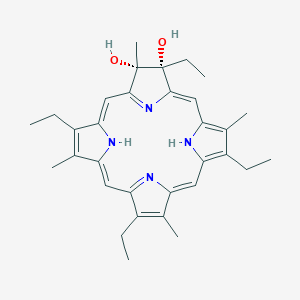
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
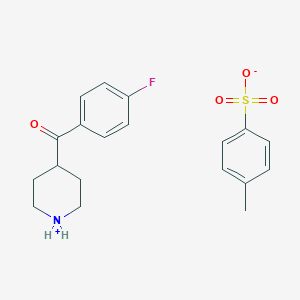
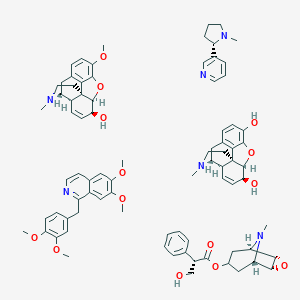
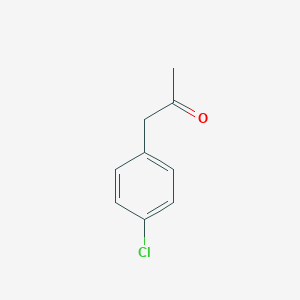
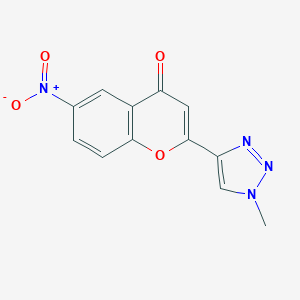
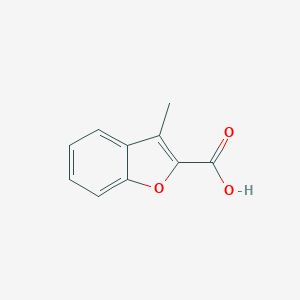
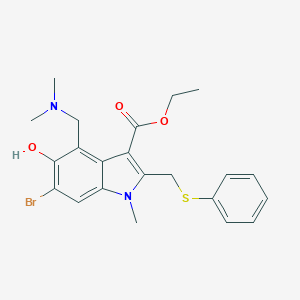
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
